Cas no 20621-29-8 (Trifluoromethylsulfinyl Chloride)

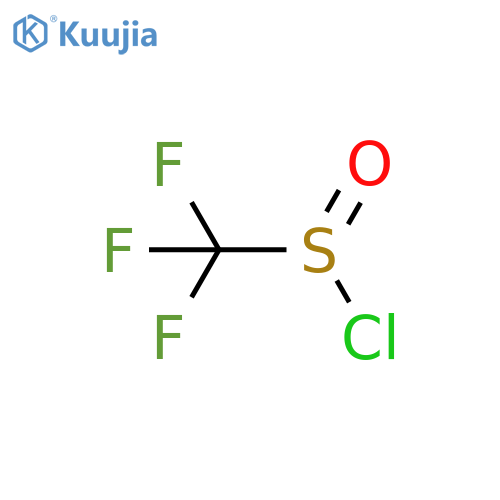

20621-29-8 structure

商品名:Trifluoromethylsulfinyl Chloride

Trifluoromethylsulfinyl Chloride 化学的及び物理的性質

名前と識別子

-

- Methanesulfinylchloride, 1,1,1-trifluoro-

- trifluoromethanesulfinyl chloride

- Methanesulfinylchloride,1,1,1-trifluoro

- Perfluoromethanesulfinyl chloride

- Trifluormethan-Sulfinsaeurechlorid

- Trifluoromethylsulfinyl chloride

- trifluoromethyl-sulphinyl chloride

- 1,1,1-Trifluoromethanesulfinyl chloride

- TRIFLUOROMETHYL SULFINYL CHLORIDE

- CF3SOCl

- SCHEMBL3132082

- AKOS006303596

- 20621-29-8

- Methanesulfinyl chloride, trifluoro-

- CClF3OS

- A905528

- DTXSID40451613

- TRIFLUOROMETHYLSULFINYLCHLORIDE

- AS-65377

- Methanesulfinyl chloride, 1,1,1-trifluoro-

- G78950

- DB-222267

- Trifluoromethylsulfinyl Chloride

-

- インチ: InChI=1S/CClF3OS/c2-7(6)1(3,4)5

- InChIKey: GWBNYWVYPASUBM-UHFFFAOYSA-N

- ほほえんだ: FC(F)(F)S(Cl)=O

計算された属性

- せいみつぶんしりょう: 151.93100

- どういたいしつりょう: 151.9310480g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 87.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 36.3Ų

じっけんとくせい

- 密度みつど: 1.852±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 149.4±35.0 ºC (760 Torr),

- フラッシュポイント: 44.1±25.9 ºC,

- ようかいど: 微溶性(5.3 g/l)(25ºC)、

- PSA: 36.28000

- LogP: 2.27440

Trifluoromethylsulfinyl Chloride セキュリティ情報

Trifluoromethylsulfinyl Chloride 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Trifluoromethylsulfinyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T791770-500mg |

Trifluoromethylsulfinyl Chloride |

20621-29-8 | 500mg |

$282.00 | 2023-05-17 | ||

| TRC | T791770-2.5g |

Trifluoromethylsulfinyl Chloride |

20621-29-8 | 2.5g |

$ 800.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T888209-100g |

Trifluoromethylsulfinyl Chloride |

20621-29-8 | 95% | 100g |

¥1,584.00 | 2022-09-28 | |

| Aaron | AR002J2M-5g |

Methanesulfinyl chloride, 1,1,1-trifluoro- |

20621-29-8 | 95% | 5g |

$10.00 | 2023-12-14 | |

| Aaron | AR002J2M-50g |

Methanesulfinyl chloride, 1,1,1-trifluoro- |

20621-29-8 | 95% | 50g |

$56.00 | 2023-12-14 | |

| 1PlusChem | 1P002IUA-75g |

Methanesulfinyl chloride, 1,1,1-trifluoro- |

20621-29-8 | 95% | 75g |

$84.00 | 2023-12-19 | |

| 1PlusChem | 1P002IUA-25g |

Methanesulfinyl chloride, 1,1,1-trifluoro- |

20621-29-8 | 95% | 25g |

$43.00 | 2023-12-19 | |

| Aaron | AR002J2M-100g |

Methanesulfinyl chloride, 1,1,1-trifluoro- |

20621-29-8 | 95% | 100g |

$90.00 | 2023-12-14 | |

| Aaron | AR002J2M-25g |

Methanesulfinyl chloride, 1,1,1-trifluoro- |

20621-29-8 | 95% | 25g |

$28.00 | 2023-12-14 | |

| 1PlusChem | 1P002IUA-300g |

Methanesulfinyl chloride, 1,1,1-trifluoro- |

20621-29-8 | 95% | 300g |

$242.00 | 2023-12-19 |

Trifluoromethylsulfinyl Chloride サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:20621-29-8)

注文番号:SFD327

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:01

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:20621-29-8)三氟甲基亚磺酰氯

注文番号:LE5553993

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:44

価格 ($):discuss personally

Trifluoromethylsulfinyl Chloride 関連文献

-

Liuqing Yang,Shuo Wang,Fangcan Liang,Ying Han,Yilong Li,Dingjian Shan,Lulu Liu,Qingling Wang,Dianhu Zhu Org. Chem. Front. 2023 10 4368

20621-29-8 (Trifluoromethylsulfinyl Chloride) 関連製品

- 307-59-5(perfluorododecane)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:20621-29-8)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:20621-29-8)TRIFLUOROMETHYL SULFINYL CHLORIDE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ